molecular formula C21H19N5O5 B2666419 9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-54-3

9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2666419
CAS No.: 898422-54-3
M. Wt: 421.413
InChI Key: SJLURGLIDYCJEC-UHFFFAOYSA-N
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Description

This purine-based carboxamide derivative features a unique substitution pattern: a 2,4-dimethoxyphenyl group at the 9-position and a 4-methoxyphenyl group at the 2-position.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-12-6-4-11(5-7-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLURGLIDYCJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-54-3, is a member of the purine family known for its diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5} with a molecular weight of 421.4 g/mol. The structure includes two methoxy-substituted phenyl groups attached to an 8-oxo purine core.

PropertyValue
Molecular FormulaC21H19N5O5
Molecular Weight421.4 g/mol
CAS Number898422-54-3

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting growth in various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values reported as low as 0.02 μmol/mL.
  • MCF7 (Breast Cancer) : Similar potency observed with IC50 values around 0.04 μmol/mL.

These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.

Phosphodiesterase Inhibition

The compound is also being investigated for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. PDE inhibitors are known to enhance intracellular cAMP levels, which can lead to various therapeutic effects including anti-inflammatory responses.

Inhibitory Potency

In a study evaluating PDE4 inhibitors, compounds structurally similar to our target compound demonstrated moderate to strong inhibitory activity against PDE4D with IC50 values ranging from 94 nM to 410 nM .

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Anticancer Activity

A recent publication detailed a series of experiments where the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as a therapeutic agent in oncology .

PDE4 Inhibition Study

Another study focused on the synthesis of various PDE4 inhibitors, including derivatives of the target compound. The results highlighted its selectivity and potency compared to existing drugs like rolipram, establishing it as a candidate for further development in treating conditions like asthma and COPD .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, emphasizing substituent effects and synthetic considerations.

Compound Name Substituents CAS No. Key Properties References
Target Compound : 9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-position: 2,4-dimethoxyphenyl
2-position: 4-methoxyphenyl
Not specified Balanced lipophilicity from methoxy groups; potential for hydrogen bonding.
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-position: 4-hydroxyphenylamino
9-position: 2-methoxyphenyl
1022155-73-2 Hydroxyl group enhances hydrogen bonding but may reduce metabolic stability.
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-position: 4-ethoxyphenyl
9-position: 2-methoxyphenyl
869069-21-6 Ethoxy group increases lipophilicity; scalable synthesis with high purity.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-position: Methyl
9-position: 4-methylphenyl
64440-99-9 Methyl groups reduce polarity, potentially lowering solubility.
2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-position: 2,4-dimethoxyphenyl
9-position: 2-fluorophenyl
898442-03-0 Fluorine enhances metabolic stability and binding affinity via electronegativity.

Key Observations:

Substituent Effects on Solubility and Lipophilicity :

  • Methoxy groups (target compound) balance moderate polarity and lipophilicity, aiding membrane permeability while retaining hydrogen-bonding capacity. In contrast, the ethoxy group (CAS 869069-21-6) increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
  • The methyl-substituted analog (CAS 64440-99-9) lacks polar groups, leading to lower solubility, which could limit bioavailability .

Impact on Metabolic Stability: Fluorine substitution (CAS 898442-03-0) is known to block oxidative metabolism, enhancing half-life compared to methoxy or hydroxy groups . The hydroxyl group in CAS 1022155-73-2, while beneficial for target binding, may increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Synthetic Scalability: The ethoxy-substituted compound (CAS 869069-21-6) is noted for its high purity and scalable synthesis, suggesting advantages for industrial production . The target compound’s synthesis, involving thiourea intermediates and alkylation (e.g., Scheme 2 in ), may require optimization for large-scale applications.

Structural Flexibility vs. Rigidity :

  • Spiro and benzothiazole-containing analogs (e.g., –7) introduce conformational constraints, which can enhance target selectivity but complicate synthesis. The target compound’s simpler substitution pattern offers synthetic accessibility .

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